Wailupemycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

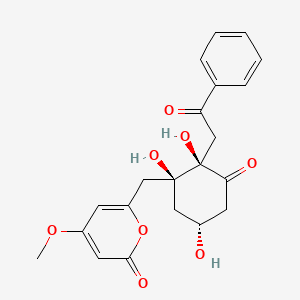

Wailupemycin A is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Antidiabetic Properties

Wailupemycin A has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound can help manage blood glucose levels, making it a candidate for diabetes treatment. Studies report its inhibitory activity with IC50 values indicating effective performance compared to standard drugs like acarbose .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity . This positions this compound as a potential candidate for developing new antibiotics.

Cancer Therapeutics

This compound has been investigated for its anti-cancer properties, particularly against glioma cell lines. Recent studies have reported that it inhibits the proliferation of glioma cells with IC50 values that suggest significant cytotoxicity . This makes it a promising candidate for further research in oncology.

Biosynthesis and Structural Diversity

The biosynthesis of this compound involves complex pathways that can be manipulated to enhance yield and diversity. Recent studies have explored precursor feeding strategies to generate novel derivatives of this compound, expanding its chemical diversity and potentially its biological activity . This aspect is crucial for drug development as it allows for the optimization of therapeutic properties.

Case Studies and Research Findings

- Diabetes Management : In a study focusing on the antidiabetic effects of marine-derived compounds, this compound was isolated from Streptomyces sp. OUCMDZ-3434 and demonstrated significant α-glucosidase inhibition, supporting its potential use in diabetes therapies .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of this compound against MRSA strains, showcasing its potential as an alternative antibiotic in treating resistant infections .

- Cancer Cell Proliferation : Investigations into the effects on glioma cells revealed that this compound significantly suppressed cell growth, indicating its potential role in cancer treatment strategies .

Analyse Des Réactions Chimiques

Biosynthetic Reactions

Wailupemycin A originates from a conserved polyketide synthase (PKS) pathway:

-

Starter Unit Activation : Benzoic acid is primed by benzoate-CoA ligase (EncN) to form benzoyl-CoA .

-

Chain Elongation : The minimal PKS (EncAB) performs seven Claisen condensations with malonyl-CoA, generating an octaketide intermediate .

-

Ketoreduction : EncD reduces the C-9 carbonyl group, producing a reactive diol intermediate .

-

Nonenzymatic Cyclization : The diol undergoes spontaneous cyclization to form the α-pyrone and cyclohexanone moieties .

Enzymatic Modifications

Reconstituted in vitro systems enable structural diversification:

-

Primer Unit Engineering : Substituting benzoic acid with p-fluorobenzoic acid yields fluorinated analogues (e.g., 19-fluorowailupemycin D) .

-

Ketoreductase (EncD) Variants : Altering NADPH cofactor ratios shifts product profiles toward enterocin vs. wailupemycin scaffolds .

Fluorinated Derivatives

| Compound | Modification Site | Bioactivity (IC₅₀) |

|---|---|---|

| 17-Fluorowailupemycin O | C-17 | 8.3 μM (α-glucosidase) |

| 19-Fluorowailupemycin D | C-19 | 12.1 μM (α-glucosidase) |

Nonenzymatic Rearrangements

This compound exhibits instability under specific conditions:

-

Dehydration : Methanol solutions degrade to 3-O-methylwailupemycin G via enolization .

-

Epimerization : Prolonged storage generates 6-epi- and 15-epi-diastereomers .

Degradation Pathways

| Condition | Reaction | Products |

|---|---|---|

| Methanol, RT, 15d | Dehydration → enolization | 3-O-Methylwailupemycin G |

| pH > 8.0 | Epimerization | 6-epi-Wailupemycin A |

Functionalization Reactions

Propriétés

Formule moléculaire |

C21H22O8 |

|---|---|

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

4-methoxy-6-[[(1S,2R,5R)-1,2,5-trihydroxy-3-oxo-2-phenacylcyclohexyl]methyl]pyran-2-one |

InChI |

InChI=1S/C21H22O8/c1-28-15-8-16(29-19(25)9-15)11-20(26)10-14(22)7-18(24)21(20,27)12-17(23)13-5-3-2-4-6-13/h2-6,8-9,14,22,26-27H,7,10-12H2,1H3/t14-,20-,21-/m0/s1 |

Clé InChI |

ZONQALFJVQODID-WVFSVQOHSA-N |

SMILES isomérique |

COC1=CC(=O)OC(=C1)C[C@]2(C[C@H](CC(=O)[C@]2(CC(=O)C3=CC=CC=C3)O)O)O |

SMILES canonique |

COC1=CC(=O)OC(=C1)CC2(CC(CC(=O)C2(CC(=O)C3=CC=CC=C3)O)O)O |

Synonymes |

wailupemycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.